molecular formula C11H15NO3 B2767843 Amino(2-ethoxy-5-methylphenyl)acetic acid CAS No. 1025010-57-4

Amino(2-ethoxy-5-methylphenyl)acetic acid

Cat. No. B2767843
CAS RN: 1025010-57-4
M. Wt: 209.245
InChI Key: ZSKJUPGBGBZLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amino(2-ethoxy-5-methylphenyl)acetic acid is a compound that contains an amino group with a terminal carboxylic acid . The amine group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Scientific Research Applications

Synthesis of Heterobifunctional Cross-linking Reagents

One application involves the synthesis of heterobifunctional cross-linking reagents for bioconjugation, demonstrating the utility of amino acid derivatives in creating biocompatible linkers. These linkers are used for coupling peptides to liposomes, facilitating targeted drug delivery and immunization strategies. The introduction of hydrophilic polyoxyethylene chains by these reagents is designed to enhance the accessibility and reduce the immunogenicity of conjugates, compared to traditional methods (Frisch, Boeckler, & Schuber, 1996).

Antioxidant and Xanthine Oxidase Inhibitory Activities

Another area of application is in the synthesis of novel Schiff base ligands from amino acid derivatives, which are reacted with metal ions to produce compounds with potential antioxidant and enzyme inhibitory activities. Specifically, zinc complexes of these ligands have shown significant xanthine oxidase inhibitory activity, suggesting potential applications in managing diseases associated with oxidative stress and hyperuricemia (Ikram et al., 2015).

Synthesis of Pyranopyrazole Derivatives

Amino acid derivatives are also utilized as catalysts or reactants in the synthesis of pyranopyrazole derivatives, highlighting their role in the development of efficient, green synthetic methodologies. These compounds have various potential applications in medicinal chemistry and materials science, showcasing the versatility of amino acid derivatives in facilitating diverse chemical reactions (Zolfigol et al., 2013).

Anti-inflammatory Drug Development

Furthermore, amino acid derivatives serve as key intermediates in the development of anti-inflammatory drugs. The structural characteristics of these compounds allow for the synthesis of metal complexes with enhanced biological activities. Research in this area contributes to the discovery of new therapeutic agents with potential applications in treating inflammation-related diseases (Dendrinou-Samara et al., 1998).

Angiotensin-Converting Enzyme Inhibitors

Additionally, amino acid derivatives are involved in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, highlighting their importance in drug discovery for cardiovascular diseases. The structural modification of these derivatives enables the optimization of ACE inhibitory activity, contributing to the development of more effective antihypertensive medications (Yanagisawa et al., 1987).

properties

IUPAC Name

2-amino-2-(2-ethoxy-5-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-15-9-5-4-7(2)6-8(9)10(12)11(13)14/h4-6,10H,3,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKJUPGBGBZLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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